4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17659627
Molecular Formula: C6H9ClFN3
Molecular Weight: 177.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9ClFN3 |
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Molecular Weight | 177.61 g/mol |
IUPAC Name | 4-chloro-1-(3-fluoropropyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C6H9ClFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10) |
Standard InChI Key | MHXYBAMSTSLDGT-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NN1CCCF)N)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole core (C₃H₃N₂) with three distinct substituents:
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Chlorine at position 4, contributing electron-withdrawing effects that stabilize the aromatic system.
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3-Fluoropropyl group at position 1, introducing steric bulk and fluorophilic interactions.
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Amine group at position 3, enabling hydrogen bonding and derivatization opportunities.
The systematic IUPAC name, 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine, reflects this substitution pattern.
Structural Analogues
Comparisons to structurally related compounds, such as 4-bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , suggest that the fluorine atom in the propyl chain enhances metabolic stability, while the chlorine atom modulates electronic properties .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine is documented, plausible routes include:
Route 1: Alkylation of Pyrazole Precursors
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Formation of Pyrazole Core: Condensation of hydrazine with α,β-unsaturated ketones or aldehydes.
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Chlorination: Electrophilic substitution using chlorinating agents (e.g., Cl₂, SOCl₂) at position 4.
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Propyl Group Introduction: Nucleophilic substitution with 3-fluoropropyl bromide under basic conditions.
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Amination: Conversion of a nitro or cyano group at position 3 to an amine via reduction (e.g., H₂/Pd-C) .
Route 2: Multicomponent Reactions
One-pot synthesis leveraging Ugi or Biginelli reactions to assemble the pyrazole ring with pre-installed substituents.
Optimization Challenges
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Regioselectivity: Ensuring correct positioning of substituents during ring formation.
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Yield Improvements: Catalytic methods (e.g., palladium-mediated couplings) may enhance efficiency .
Physical and Chemical Properties
Physicochemical Profile
Property | Value/Description |
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Molecular Formula | C₆H₁₀ClFN₃ |
Molecular Weight | 193.62 g/mol |
Melting Point | Estimated 85–95°C (analogous to) |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
logP | ~2.1 (predicted) |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, typical for halogenated pyrazoles .
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Hydrolytic Sensitivity: Susceptible to hydrolysis under strong acidic/basic conditions due to the amine group.
Pharmacological and Biological Activities
Mechanism of Action
Pyrazole derivatives often target enzymes or receptors. For example:
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Kinase Inhibition: Analogous compounds inhibit insulin-like growth factor-1 receptor (IGF-1R) kinases, suggesting potential anticancer applications .
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Neuromodulation: Fluorinated pyrazoles act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4) .
Biological Data (Inferred)
Applications in Various Industries
Pharmaceutical Development
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Anticancer Agents: Potential IGF-1R inhibition aligns with strategies to target tumor proliferation .
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Neurotherapeutics: Fluorinated side chains improve blood-brain barrier penetration, relevant for Parkinson’s disease treatments .
Agrochemicals
Chlorinated pyrazoles are herbicidal; the amine group may enhance soil persistence or target specificity .
Material Science
Fluorine’s electronegativity could aid in designing conductive polymers or corrosion inhibitors.
Analytical Characterization Techniques
Spectroscopic Methods
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¹H/¹³C NMR: Confirm substituent positions (e.g., δ 4.2 ppm for fluoropropyl protons).
Chromatography
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HPLC: Purity analysis using C18 columns (retention time ~8–10 min).
Future Perspectives and Research Directions
Unmet Needs
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Structure-Activity Relationships (SAR): Systematic studies to optimize substituent effects.
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In Vivo Efficacy: Testing in disease models (e.g., xenografts for oncology) .
Collaborative Opportunities
Partnerships with academic and industrial labs could accelerate translational applications, leveraging fluorinated pyrazoles’ unique properties .
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